molecular formula C12H13NO3 B8812572 2-METHYL-ACRYLIC ACID 4-ACETYLAMINO-PHENYL ESTER CAS No. 37796-01-3

2-METHYL-ACRYLIC ACID 4-ACETYLAMINO-PHENYL ESTER

Cat. No.: B8812572
CAS No.: 37796-01-3
M. Wt: 219.24 g/mol
InChI Key: PZJZQKCKFRXTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-ACRYLIC ACID 4-ACETYLAMINO-PHENYL ESTER is an organic compound with the molecular formula C12H13NO3 and a molecular mass of 219.24 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-ACRYLIC ACID 4-ACETYLAMINO-PHENYL ESTER typically involves the esterification of 4-(Acetylamino)phenol with 2-methyl-2-propenoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-ACRYLIC ACID 4-ACETYLAMINO-PHENYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted phenyl esters, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-METHYL-ACRYLIC ACID 4-ACETYLAMINO-PHENYL ESTER has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-METHYL-ACRYLIC ACID 4-ACETYLAMINO-PHENYL ESTER involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-ACRYLIC ACID 4-ACETYLAMINO-PHENYL ESTER is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

37796-01-3

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(4-acetamidophenyl) 2-methylprop-2-enoate

InChI

InChI=1S/C12H13NO3/c1-8(2)12(15)16-11-6-4-10(5-7-11)13-9(3)14/h4-7H,1H2,2-3H3,(H,13,14)

InChI Key

PZJZQKCKFRXTMP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In order to obtain the polymeric drug of the present invention, it is firstly required to obtain a monomer of acrylic acid or methacrylic acid derivatives by reacting a low molecular physiological active substance with acrylic acid or methacrylic acid. The above-mentioned monomer may be obtained in the manner as stated below, in case of using acetaminophen, for example. That is, acetaminophen is dissolved in an acetonitrile anhydride, and methacryloyl chloride is added drop by drop to the solution. The resulting reaction solution is stirred for 30 minutes at a room temperature, followed by the removal of a reaction solvent by distillation. The residue is dissolved in chloroform, and dried, followed by recrystallization from benzene to obtain p-methacryloyloxyacetanilide.
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